Tert-butyl 2-oxopropanoate
Overview
Description
Mechanism of Action
Target of Action
Tert-butyl 2-oxopropanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds with a tert-butyl group have been found to exhibit unique reactivity patterns, with implications in biosynthetic and biodegradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-oxopropanoate can be synthesized through several methods. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Another method involves the reaction of protected α-amino acids with tert-butanol using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents .
Industrial Production Methods
In industrial settings, this compound is typically produced through the esterification of propanoic acid with tert-butyl alcohol. This process often involves the use of strong acid activators and excess reagents to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Propanoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tert-butyl 2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxopropanoate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl 2-oxopropanoate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Isopropyl 2-oxopropanoate: Similar in structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-oxopropanoate is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and affects the reactivity and stability of the compound. This steric effect can influence the compound’s behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
tert-butyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKICWRYOHMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461850 | |
Record name | t-butyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76849-54-2 | |
Record name | t-butyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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